Cas no 35264-09-6 (Boc-cycloleucine)
Boc-cycloleucine Chemical and Physical Properties
Names and Identifiers
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- Boc-Cycloleucine
- 1-(Boc-amino)cyclopentanecarboxylic acid
- 1-(tert-Butoxycarbonylamino)cyclopentanecarboxylic Acid
- 1-(Boc-amino)-cyclopentanecarboxylic acid
- 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid
- 1-N-Boc-Aminocyclopentanecarboxylic acid
- Boc-1-aminocyclopentane-1-carboxylic acid
- N-Boc-cycloleucine
- 1-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid
- Boc-Cyclolencine
- N-tert-Butoxycarbonyl-1-aminocyclopentanecarboxylic acid
- 1-tert-Butoxycarbonylamino-cyclopentanecarboxylic acid
- 1-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylic acid
- Cyclopentanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino
- 1-N-Boc-Aminocyclopentanecarboxylic acid,98%
- Boc-cycloleucine
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- MDL: MFCD01076126
- Inchi: 1S/C11H19NO4/c1-10(2,3)16-9(15)12-11(8(13)14)6-4-5-7-11/h4-7H2,1-3H3,(H,12,15)(H,13,14)
- InChI Key: YBZCSKVLXBOFSL-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(NC1(C(=O)O)CCCC1)=O
- BRN: 2734412
Computed Properties
- Exact Mass: 229.13100
- Monoisotopic Mass: 229.131
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 287
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 1.6
- Topological Polar Surface Area: 75.6
Experimental Properties
- Color/Form: solid
- Density: 1.1500
- Melting Point: 131.0 to 135.0 deg-C
- Boiling Point: 376.6℃ at 760 mmHg
- Flash Point: 181.6℃
- Water Partition Coefficient: Soluble in hot water
- PSA: 75.63000
- LogP: 2.29940
- Solubility: Insoluble
Boc-cycloleucine Security Information
- WGK Germany:3
- Hazard Category Code: S24/25:Prevent skin and eye contact.
- Safety Instruction: S24/25
- HazardClass:IRRITANT
- Safety Term:S24/25
Boc-cycloleucine Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Boc-cycloleucine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB05515-50g |
1-(boc-amino)cyclopentanecarboxylic acid |
35264-09-6 | 95% | 50g |
$700 | 2023-09-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-PM563-1g |
Boc-cycloleucine |
35264-09-6 | 97% | 1g |
117CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-PM563-200mg |
Boc-cycloleucine |
35264-09-6 | 97% | 200mg |
63CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-PM563-5g |
Boc-cycloleucine |
35264-09-6 | 97% | 5g |
323CNY | 2021-05-08 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B3831-5G |
1-(tert-Butoxycarbonylamino)cyclopentanecarboxylic Acid |
35264-09-6 | >98.0%(GC)(T) | 5g |
¥290.00 | 2024-04-15 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R019899-1g |
Boc-cycloleucine |
35264-09-6 | 95% | 1g |
¥27 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R019899-5g |
Boc-cycloleucine |
35264-09-6 | 95% | 5g |
¥87 | 2024-05-24 | |
| ChemScence | CS-W007993-10g |
Boc-Cycloleucine |
35264-09-6 | >98.0% | 10g |
$56.0 | 2022-04-27 | |
| ChemScence | CS-W007993-25g |
Boc-Cycloleucine |
35264-09-6 | >98.0% | 25g |
$114.0 | 2022-04-27 | |
| ChemScence | CS-W007993-100g |
Boc-Cycloleucine |
35264-09-6 | >98.0% | 100g |
$383.0 | 2022-04-27 |
Boc-cycloleucine Suppliers
Boc-cycloleucine Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on Boc-cycloleucine
Boc-Cycloleucine: A Comprehensive Overview
Boc-cycloleucine, also known by its CAS number 35264-09-6, is a significant compound in the field of organic chemistry and peptide synthesis. This compound is a derivative of cycloleucine, a cyclic amino acid, and is commonly used as a building block in the construction of complex peptides and proteins. The "Boc" in its name stands for tert-butyloxycarbonyl, a protecting group widely employed in peptide synthesis to prevent unwanted side reactions during the synthesis process.
The structure of Boc-cycloleucine consists of a cyclohexane ring fused to an amino acid moiety. The introduction of the Boc group at the alpha-carbon of cycloleucine provides excellent protection during peptide bond formation, making it a versatile reagent in solid-phase peptide synthesis (SPPS). Recent advancements in peptide synthesis have further highlighted the importance of such protecting groups in achieving high yields and purity in complex peptide constructions.
Recent studies have explored the application of Boc-cycloleucine in drug discovery and biotechnology. For instance, researchers have utilized this compound to synthesize bioactive peptides with potential therapeutic applications. One notable area of research involves the use of cycloleucine-based peptides as inhibitors of proteolytic enzymes, which are implicated in various diseases such as cancer and neurodegenerative disorders.
In addition to its role in peptide synthesis, Boc-cycloleucine has been investigated for its potential as a chiral catalyst in asymmetric synthesis. The unique stereochemistry of cycloleucine makes it an attractive candidate for inducing enantioselectivity in various organic reactions. Recent findings have demonstrated that derivatives of cycloleucine can serve as effective ligands for metal catalysts, enabling the synthesis of complex chiral molecules with high enantiomeric excess.
The growing interest in Boc-cycloleucine is also driven by its compatibility with modern analytical techniques. For example, mass spectrometry has become an indispensable tool for characterizing peptides synthesized using this compound. Recent improvements in mass spectrometry instrumentation have allowed for precise determination of the molecular weight and structural integrity of Boc-cycloleucine-derived peptides, further enhancing their utility in research and development.
Furthermore, the environmental impact of synthesizing and using Boc-cycloleucine has been a topic of recent discussion. Researchers are exploring greener synthetic methods to produce this compound, including the use of biodegradable solvents and catalytic systems that minimize waste generation. These efforts align with the broader trend toward sustainable chemistry practices in the pharmaceutical and biotechnology industries.
In conclusion, Boc-cycloleucine remains a critical compound in modern organic chemistry and peptide synthesis. Its versatility, combined with recent advancements in its applications and production methods, underscores its importance in both academic research and industrial settings. As new discoveries continue to emerge, the role of Boc-cycloleucine in shaping future innovations in chemistry and biotechnology is expected to grow significantly.
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